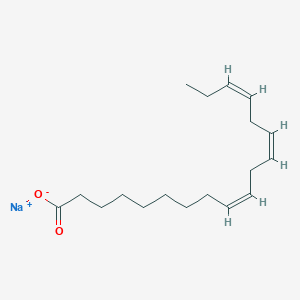

Sodium linolenate

概要

説明

α-リノレン酸(ナトリウム塩): は、多価不飽和オメガ3脂肪酸です。必須脂肪酸であり、人体では合成できないため、食事から摂取する必要があります。この化合物は、亜麻仁油、チアシード油、ヘンプシード油などの植物油に多く含まれています。細胞膜の完全性の維持やシグナル伝達分子の生成に貢献し、人間の栄養と健康において重要な役割を果たしています。

準備方法

合成経路と反応条件: α-リノレン酸(ナトリウム塩)は、亜麻仁油や荏胡麻油の鹸化によって合成できます。 このプロセスでは、油の脂肪酸にアセトンを加えて溶液を作成し、その後一連の精製工程を行います .

工業生産方法: α-リノレン酸(ナトリウム塩)の工業生産は、通常、スピルリナやその他の微細藻類などの天然資源から化合物を抽出し濃縮することで行われます。 このプロセスには、細胞培養、バイオマスの生成、超音波処理やマイクロ波オーブンによる細胞破壊などの方法を使用した抽出が含まれます .

化学反応の分析

反応の種類: α-リノレン酸(ナトリウム塩)は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この反応は、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を制御された条件下で使用して行われます。

還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が使用される場合があります。

置換: 置換反応は、ハロゲンやその他の求核剤の存在下で起こることがあります。

主要生成物: これらの反応から生成される主要な生成物には、エイコサペンタエン酸、ドコサペンタエン酸、ドコサヘキサエン酸などがあります .

科学的研究の応用

Nutritional Supplementation

Sodium linolenate is recognized for its health benefits, particularly in cardiovascular health. ALA is an essential fatty acid that can help lower cholesterol levels and reduce the risk of heart disease. Clinical studies have shown that supplementation with ALA can improve serum lipoprotein profiles, leading to better cardiovascular outcomes .

Pharmaceutical Uses

This compound has been investigated for its potential therapeutic effects. It has been studied as a treatment for conditions such as multiple sclerosis and cholelithiasis (gallstones). In clinical trials, this compound demonstrated promising results in alleviating symptoms associated with these conditions .

Cosmetic Industry

In cosmetics, this compound serves as an emulsifying agent and thickener. Its ability to stabilize oil-in-water emulsions makes it valuable in formulating lotions, creams, and other personal care products. Additionally, it contributes to skin hydration and barrier protection due to its lipid content .

Agriculture

This compound is utilized in agricultural applications as a biopesticide ingredient. It has been incorporated into formulations like GF-120 fruit fly bait, which attracts and kills fruit flies while being less harmful to non-target species such as bees . Studies have shown that formulations containing this compound can effectively reduce pest populations in orchards .

Food Industry

In food science, this compound is used as a food additive for its emulsifying properties. It helps maintain texture and stability in various food products, enhancing their shelf life and quality. Its incorporation into functional foods aims to provide health benefits associated with omega-3 fatty acids .

Case Study 1: Cardiovascular Health

A study published in a peer-reviewed journal explored the effects of ALA supplementation on patients with hyperlipidemia. The results indicated significant reductions in LDL cholesterol levels among participants who received this compound compared to the control group .

Case Study 2: Biopesticide Efficacy

Research conducted on GF-120 fruit fly bait demonstrated that the inclusion of this compound significantly increased the bait's attractiveness to target pests while minimizing impacts on beneficial insects like honeybees. This study highlighted the potential of using this compound in sustainable pest management strategies .

作用機序

α-リノレン酸(ナトリウム塩)は、いくつかの分子標的と経路を通じてその効果を発揮します。

分子標的: 脂肪酸代謝に関与する酵素、例えばデサチュラーゼやエロンガーゼを標的にします。

経路: エイコサペンタエン酸やドコサヘキサエン酸などの長鎖脂肪酸に変換され、これらはプロスタグランジン、ロイコトリエン、トロンボキサンなどのシグナル伝達分子の前駆体です。

類似の化合物との比較

類似の化合物:

α-リノレン酸: 類似の特性を持つ別のオメガ3脂肪酸ですが、特定の分子構造が異なります。

γ-リノレン酸: 抗炎症特性も持つオメガ6脂肪酸ですが、体内での代謝が異なります。

リノール酸: 人間の健康に必須なオメガ6脂肪酸ですが、α-リノレン酸(ナトリウム塩)とは異なる役割と代謝経路を持っています.

独自性: α-リノレン酸(ナトリウム塩)は、心臓血管の健康や抗炎症反応に不可欠な長鎖オメガ3脂肪酸の合成における特定の役割により、独自性を持っています。 ナトリウム塩の形は、可溶性と安定性を高め、さまざまな用途に適しています .

類似化合物との比較

Alpha-Linolenic Acid: Another omega-3 fatty acid with similar properties but differs in its specific molecular structure.

Gamma-Linolenic Acid: An omega-6 fatty acid that also has anti-inflammatory properties but is metabolized differently in the body.

Linoleic Acid: An omega-6 fatty acid that is essential for human health but has different roles and metabolic pathways compared to ?-Linolenic Acid (sodium salt).

Uniqueness: ?-Linolenic Acid (sodium salt) is unique due to its specific role in the synthesis of long-chain omega-3 fatty acids, which are crucial for cardiovascular health and anti-inflammatory responses. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications .

生物活性

Sodium linolenate is the sodium salt of alpha-linolenic acid (ALA), an essential omega-3 fatty acid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

This compound is derived from linolenic acid, which consists of 18 carbon atoms and three double bonds (C18:3). It plays a crucial role in human health as a precursor to longer-chain omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The biological activity of this compound is largely attributed to its ability to modulate inflammatory processes, influence cell membrane fluidity, and affect gene expression related to lipid metabolism.

Biological Activities

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human chronic lymphocytic leukemia lymphocytes while sparing normal lymphocytes, suggesting a selective cytotoxic effect on malignant cells .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by modulating cytokine production. It can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases .

- Neuroprotective Properties : Studies suggest that this compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues. It has been observed to mitigate brain edema induced by other polyunsaturated fatty acids, indicating a potential role in brain health .

- Immune Modulation : this compound influences immune responses by enhancing the activity of immune cells such as macrophages and T-cells. This modulation is crucial for maintaining homeostasis and combating infections .

Case Study 1: Antitumor Efficacy in Mice

A significant study involved administering this compound to Swiss-Webster mice inoculated with Ehrlich ascites tumor (EAT) cells. The results showed that a single intraperitoneal injection of this compound increased median survival from 18 days in controls to 48 days in treated mice, with over 40% of treated mice showing complete tumor regression . This highlights its potential as an adjunct therapy in cancer treatment.

Case Study 2: Immune Activation

In vitro experiments have demonstrated that this compound can activate Toll-like receptors (TLRs) in immune cells, leading to enhanced immune responses. A study found a statistically significant correlation between the fatty acid profile (including linoleic and gamma-linolenic acids) and TLR-dependent activation in immune cells . This suggests that dietary supplementation with this compound could enhance immune function.

Data Table: Biological Activities of this compound

特性

IUPAC Name |

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZSHUCNBUBSGW-IFNWOZJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-18-4 | |

| Record name | Sodium linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?

A: this compound exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with this compound []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, this compound exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, this compound can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize this compound in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of this compound.

Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and spectroscopic data?

A2: While the provided abstracts don't delve into the specific spectroscopic data of this compound, we can still provide some key structural information.

Q3: How does the presence of this compound affect styrene polymerization?

A: this compound acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with this compound compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].

Q4: How is this compound metabolized by insects, and what are the implications for plant-insect interactions?

A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes this compound and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of this compound in mediating plant-insect interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。